molecular formula C13H17N2P B14332937 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole CAS No. 110256-55-8

5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole

Cat. No.: B14332937
CAS No.: 110256-55-8
M. Wt: 232.26 g/mol
InChI Key: DYHWMLNOQIVYEC-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl, methyl, and phenyl groups along with nitrogen and phosphorus sources. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted diazaphospholes depending on the reagents used.

Scientific Research Applications

5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the reactivity of other molecules. The specific pathways involved depend on the context of its application, such as in catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct chemical properties compared to similar compounds that may only contain nitrogen or other heteroatoms. This uniqueness makes it valuable in specific applications where such properties are advantageous.

Properties

CAS No.

110256-55-8

Molecular Formula

C13H17N2P

Molecular Weight

232.26 g/mol

IUPAC Name

5-tert-butyl-3-methyl-1-phenyl-1,2,4-diazaphosphole

InChI

InChI=1S/C13H17N2P/c1-10-14-15(11-8-6-5-7-9-11)12(16-10)13(2,3)4/h5-9H,1-4H3

InChI Key

DYHWMLNOQIVYEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=P1)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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